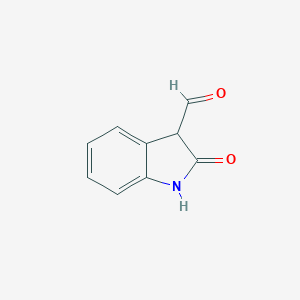

2-Oxoindoline-3-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxoindoline 3 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-oxoindoline-3-carbaldehyde core in a straightforward manner, often involving formylation of a pre-existing oxindole (B195798) or indole (B1671886) precursor.

Vilsmeier-Haack Formylation of Indole Precursors

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). organic-chemistry.org

In the context of this compound synthesis, the Vilsmeier-Haack reaction can be applied to oxindole precursors. The reaction introduces a formyl group at the C3 position of the oxindole ring. researchgate.net For instance, N-Boc-oxindole can undergo Vilsmeier-Haack haloformylation with POCl3 or POBr3 and DMF to yield 2-halo-3-formylindoles, which are valuable intermediates. researchgate.net An electrochemically mediated Vilsmeier-Haack formylation has also been reported as a key step in the total synthesis of certain indole alkaloids. thieme-connect.comdntb.gov.ua

The traditional Vilsmeier-Haack reaction often requires stoichiometric amounts of the dehydrating agent, which can be a drawback. researchgate.net To address this, catalytic versions of the reaction are being developed. researchgate.net

One-Pot and Multi-component Reactions for Oxindole Scaffold Construction

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules by combining three or more reactants in a single reaction vessel. beilstein-journals.orgnih.govrug.nl These strategies are highly valuable for the synthesis of diverse libraries of compounds for drug discovery. rug.nl Several MCRs have been developed for the construction of the oxindole scaffold. beilstein-journals.org

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next. vu.nl These reactions are highly efficient in building molecular complexity from simple starting materials. vu.nl

One approach involves the cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones, catalyzed by a quinine-derived tertiary amino-squaramide, to produce spirooxindoles. rsc.org Another example is the catalytic aldol-cyclization cascade between 3-isothiocyanato oxindoles and α-ketophosphonates to yield β-amino-α-hydroxyphosphonate derivatives. nih.gov Additionally, visible light-induced radical cascade cyclization strategies have been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds, which can be conceptually related to oxindole synthesis. researchgate.net

Condensation Reactions with Carbaldehydes

Condensation reactions are fundamental transformations in organic synthesis. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net The condensation of isatin (B1672199) with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) is a common method to prepare 2-oxoindolin-3-ylidene derivatives. researchgate.net Similarly, oxindole can be condensed with various aldehydes and ketones. semanticscholar.org For instance, the condensation of oxindoles with 3,5-dimethylpyrrol-2-carbaldehyde derivatives under Knoevenagel conditions has been reported. semanticscholar.org

A one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed, which starts with a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aldehydes, followed by hydrocyanation and a reductive cyclization. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield (%) | Ref |

| ortho-Nitroacetophenone | Benzaldehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | Base-assisted aldol, hydrocyanation, reductive cyclization | 66 | mdpi.comnih.gov |

| ortho-Nitroacetophenone | p-Tolualdehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | Base-assisted aldol, hydrocyanation, reductive cyclization | 72 | mdpi.com |

| ortho-Nitroacetophenone | 3,4,5-Trimethoxybenzaldehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile | Base-assisted aldol, hydrocyanation, reductive cyclization | 86 | nih.gov |

Base-Catalyzed Multicomponent Condensations

Base-catalyzed multicomponent reactions provide a powerful tool for the synthesis of complex heterocyclic systems. For example, a one-pot, four-component synthesis of novel chromene derivatives has been achieved by condensing dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) using L-proline as a catalyst. bohrium.com While not directly yielding this compound, this methodology highlights the potential of base-catalyzed multicomponent strategies in constructing related heterocyclic frameworks. The synthesis of indole derivatives through a base-catalyzed one-pot multicomponent condensation has also been reported. researchgate.net

Oxidative Carbonylation Strategies for Oxindole Derivatives

Oxidative carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide and an oxidant. These methods have been applied to the synthesis of oxindole derivatives. An iron-catalyzed oxidative arylalkoxycarbonylation of activated alkenes has been developed for the synthesis of oxindole-3-acetates. researchgate.net Palladium-catalyzed oxidative carbonylation of enamides can also lead to the formation of related heterocyclic structures. mdpi.com Furthermore, a three-component reaction involving 2-ethynylanilines, carbon monoxide, and perfluoroalkyl iodides in the presence of a palladium catalyst can produce oxindole derivatives. d-nb.info These strategies offer alternative routes to functionalized oxindoles, which can be precursors to this compound.

Asymmetric Synthesis and Stereocontrol

The creation of chiral centers, especially quaternary stereocenters at the C-3 position of the oxindole ring, is a significant synthetic challenge. nih.govcore.ac.uk The biological activity of these compounds is often highly dependent on their absolute configuration. nih.gov Researchers have developed several catalytic enantioselective methods to address this challenge, enabling precise control over stereochemistry. nih.gov

A notable advancement in the stereocontrolled synthesis of this compound derivatives is the asymmetric organocatalyzed epoxidation of 2-oxoindoline-3-ylidene acetaldehydes. elsevierpure.comresearchgate.net These substrates, readily prepared from this compound, can be converted into valuable oxindole derivatives possessing a chiral epoxide. elsevierpure.comresearchgate.net

The reaction is typically catalyzed by a diarylprolinol silyl (B83357) ether, which facilitates the enantioselective transfer of an oxygen atom from an oxidant, such as hydrogen peroxide, to the α,β-unsaturated aldehyde. elsevierpure.comresearchgate.netresearchgate.net This methodology provides access to the corresponding chiral 2-epoxy-aldehydes with good yields, good diastereoselectivity, and excellent enantioselectivity (up to 98% ee). researchgate.net The use of organocatalysts is advantageous as it avoids metal contamination in the final products and is considered an environmentally benign approach. researchgate.netacs.org

Table 1: Asymmetric Organocatalyzed Epoxidation of 2-Oxoindoline-3-ylidene Acetaldehydes researchgate.net

| Catalyst | Substrate (E/Z mixture) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Diarylprolinol silyl ether | N-Boc-2-oxoindoline-3-ylidene acetaldehyde | Good | Good | 90-98 |

| Diarylprolinol silyl ether | N-Me-2-oxoindoline-3-ylidene acetaldehyde | Good | Good | 92 |

Data is synthesized from qualitative descriptions in the source material.

The construction of an all-carbon quaternary stereocenter at the C-3 position of the oxindole core is a key strategy for synthesizing complex bioactive molecules. nih.govrsc.org Catalytic enantioselective methods are central to achieving this goal, providing access to 3,3-disubstituted oxindoles with high optical purity. nih.gov

Various strategies have been developed, including:

Palladium-Catalyzed Domino Reactions: An enantioselective domino Heck carbonylation of o-iodoacrylanilides with terminal alkynes can produce β-carbonylated 2-oxindole derivatives. nih.gov This method allows for the creation of a 3,3-disubstituted all-carbon quaternary stereocenter in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the oxidative spiroannulation of isatin-derived enals, which are derivatives of this compound. rsc.org This process yields spirooxindole δ-lactones, which can be further transformed into acyclic 3,3′-disubstituted oxindole derivatives. rsc.org The reactions proceed with moderate to excellent yields and high enantioselectivity. rsc.org

Electrochemical C-H Functionalization: An electrochemical approach enables the direct C-H functionalization of 3-substituted oxindoles to create unsymmetrical 3,3-disubstituted oxindoles. acs.org This "Umpolung" strategy allows the oxindole to act as an electrophile and proceeds under mild conditions without the need for stoichiometric oxidants, facilitating C-O, C-C, or C-N bond formation at the C-3 position. acs.org

Cycloaddition reactions are powerful tools for rapidly building molecular complexity. beilstein-journals.org Derivatives of this compound, such as methylene oxindoles, are excellent substrates for various enantioselective cycloaddition reactions, leading to the formation of intricate spirocyclic and fused heterocyclic systems. rsc.org

Key examples include:

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition between azomethine ylides (generated from isatins and amino acids) and various dipolarophiles derived from Knoevenagel condensation of aldehydes represents a common strategy. rsc.org This approach has been used to synthesize highly functionalized spiropyrrolidine-oxindoles. rsc.org Transition-metal catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with electron-deficient olefins, including those derived from oxindoles, provides a versatile method for constructing highly substituted five-membered rings with high enantioselectivity. nih.gov

[3+3] Cycloadditions: A diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones has been developed. nih.gov The key to this reaction is the activation of the spirocyclopropyl oxindoles with a suitable N-protecting group, enabling them to act as effective donor-acceptor cyclopropanes. nih.gov This method provides access to optically active oxindole-based spirocyclic tetrahydro-1,2-oxazines. nih.gov

Higher-Order Cycloadditions: More complex cycloadditions, such as enantioselective [8+2] and [10+2] reactions involving indole-based aldehydes, have been developed using NHC or primary amine catalysis. rsc.org These methods allow for the construction of intricate, enantioenriched polycyclic frameworks. rsc.org

Table 2: Examples of Enantioselective Cycloaddition Reactions for Oxindole Derivatives

| Cycloaddition Type | Reactants | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| [3+2] | Isatin-derived azomethine ylides + Acrylonitriles | - | Spiropyrrolidine-oxindoles | rsc.org |

| [3+3] | Spirocyclopropyl oxindoles + Nitrones | Ni(OTf)₂ / Bisoxazoline ligand | Spirocyclic tetrahydro-1,2-oxazines | nih.gov |

| [8+2] | 3-olefin(7-aza)oxindole + Indene-2-carbaldehydes | Primary amine | Fused polycycles | rsc.org |

Functionalization of the Oxindole Core

Functionalization of the pre-existing oxindole structure is a direct and efficient way to synthesize a diverse library of derivatives. The C-3 position is particularly reactive and serves as a hub for introducing a wide range of substituents and ring systems. iiserpune.ac.inua.es

The C-3 position of the oxindole ring is flanked by a carbonyl group and an amino group (within the lactam ring), making its protons acidic and enabling the formation of an enolate. This nucleophilic character is the basis for numerous functionalization reactions. iiserpune.ac.in

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgresearchgate.net This reaction results in the formation of a new carbon-carbon double bond. researchgate.net

For this compound, the aldehyde group is the reactive carbonyl component. This reaction is fundamental for synthesizing many of the aforementioned precursors for asymmetric reactions. For example, the condensation of this compound with compounds containing active methylene groups (e.g., malononitrile, cyanoacetic esters) leads to the formation of 2-oxoindoline-3-ylidene derivatives. bit.edu.cn These α,β-unsaturated products are key intermediates, serving as Michael acceptors and dipolarophiles in subsequent stereoselective transformations like epoxidations and cycloadditions. elsevierpure.comrsc.org

The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is used when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This variant often results in a subsequent decarboxylation. wikipedia.org

Table 3: Knoevenagel Condensation Partners for Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| General Aldehyde/Ketone | Diethyl malonate, Malonic acid | Weakly basic amine | α,β-unsaturated ester/acid | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Conjugated enone | wikipedia.org |

| Acrolein | Malonic acid | Pyridine (Doebner mod.) | trans-2,4-Pentadienoic acid | wikipedia.org |

Reactions at the C-3 Position

Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). acs.orgbeilstein-journals.org In the context of 2-oxoindoline derivatives, the exocyclic double bond of 3-alkylidene-2-oxindoles serves as a competent Michael acceptor. While direct Michael additions to this compound are not extensively documented, studies on related systems provide insight into the reactivity of the oxindole core.

Organocatalytic asymmetric Michael additions to derivatives of 2-oxindole are well-established for the synthesis of complex chiral molecules. For instance, the addition of various nucleophiles to 3-substituted oxindoles has been achieved with high enantioselectivity using chiral catalysts. rsc.org Bifunctional phosphoramides have been identified as potent catalysts for the Michael addition of 3-substituted oxindoles to nitroolefins. rsc.org This reaction provides access to valuable synthons for quaternary oxindole and indoline (B122111) derivatives. rsc.org

In a specific study, the Michael addition of nitromethane (B149229) to 2-oxoindoline-3-ylidene acetaldehyde, a closely related substrate to this compound, was reported to be ineffective under the examined reaction conditions. rsc.org This suggests that the reactivity of the Michael acceptor can be highly dependent on its specific substitution pattern.

However, various other Michael additions on the broader 2-oxindole scaffold have been successfully demonstrated. For example, the conjugate addition of 2-oxindole-3-carboxylate esters to 2-phthalimido acrylates has been catalyzed by a quinine (B1679958) derivative, leading to the efficient synthesis of Cγ-tetrasubstituted α-amino acid derivatives. buchler-gmbh.com

Table 1: Examples of Michael Additions on 2-Oxindole Derivatives

| Michael Donor | Michael Acceptor | Catalyst | Product | Reference |

| 3-Substituted oxindoles | Nitroolefins | Bifunctional phosphoramides | Quaternary oxindoles | rsc.org |

| 2-Oxindole-3-carboxylate esters | 2-Phthalimido acrylates | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea | Ethyl (S)-3-((S)-2-(1,3-dioxoisoindolin-2-yl)-3-ethoxy-3-oxopropyl)-1-methyl-2-oxoindoline-3-carboxylate | buchler-gmbh.com |

| Nitromethane | 2-Oxoindoline-3-ylidene acetaldehyde | Nonsilyl bicyclic secondary amine | Ineffective | rsc.org |

Reactions with Nitriles and Esters

The reaction of this compound and its derivatives with nitriles and esters can proceed through various pathways, often involving the active methylene group at the C-3 position of the oxindole ring or the aldehyde functionality. Condensation reactions are a common theme in the chemistry of oxindoles. semanticscholar.org

A review on the chemistry of oxindole highlights that condensation reactions can occur between the C-3 position of oxindole and esters or nitriles. semanticscholar.org These reactions typically involve the deprotonation of the C-3 position to form a nucleophile that can then attack the electrophilic carbon of the ester or nitrile.

In a related synthetic pathway, 1H-indole-3-carbohydrazide, which can be derived from indole-3-carboxylic acid ester, has been condensed with various isatin (1H-indole-2,3-dione) derivatives to produce N'-substituted 2-oxoindolin-3-ylidene-indole-3-carbohydrazides. nih.gov This reaction showcases the reactivity of the C-3 carbonyl group of isatin, a precursor to many oxindole derivatives, with a nitrogen nucleophile. While this example does not directly involve this compound, it illustrates a key condensation strategy within the oxindole family.

Multicomponent reactions (MCRs) also provide a route to complex molecules from simpler precursors, including those involving nitriles. For instance, a photocatalyst-assisted three-component reaction has been described involving an N-aryl amide, a nitrile, and a carboxylic acid to generate isoindolinone derivatives, which share a structural relationship with oxindoles. beilstein-journals.org

Modifications of the Nitrogen Atom

The nitrogen atom of the 2-oxoindoline ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the biological and chemical properties of the molecule. N-alkylation and N-arylation are the most common modifications.

N-Alkylation: The N-alkylation of oxindoles is typically achieved by treating the N-unprotected oxindole with an alkyl halide in the presence of a base. bhu.ac.in Common bases used for this transformation include cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3). nih.govresearchgate.net The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF). nih.govbhu.ac.in For example, N-alkylation of isatin derivatives has been successfully carried out using alkyl bromides in the presence of K2CO3 and a catalytic amount of potassium iodide (KI) in DMF under reflux conditions. nih.gov In some cases, stronger bases like butyllithium (B86547) (BuLi) have been employed for the regioselective C-alkylation of N-unprotected oxindoles, highlighting the importance of base selection in controlling the site of alkylation. mdpi.com

N-Arylation: The N-arylation of oxindoles can be accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling. nih.gov This reaction typically involves the coupling of the N-H bond of the oxindole with an aryl boronic acid in the presence of a copper catalyst. nih.gov Studies have shown that Cu(II) catalysts are effective for the N-arylation of related heterocyclic systems like 3-formylquinolin-2(1H)-ones. nih.gov Furthermore, orthogonal catalyst systems have been developed where a palladium-based catalyst chemoselectively promotes C-3 arylation of oxindole, while a copper-diamine-based system exclusively facilitates N-arylation. researchgate.net This demonstrates the fine control that can be exerted over the reaction site through careful selection of the catalytic system.

Table 2: Conditions for N-Modification of Oxindole Derivatives

| Reaction | Reagents | Base | Catalyst | Solvent | Product | Reference |

| N-Alkylation | Alkyl halide | Cs2CO3, K2CO3 | TBAI (optional) | DMF | N-Alkyl oxindole | nih.govresearchgate.net |

| N-Arylation | Aryl boronic acid | - | Cu(II) acetate | - | N-Aryl oxindole | nih.gov |

| N-Arylation | Aryl halide | - | Cu-diamine complex | - | N-Aryl oxindole | researchgate.net |

Aromatic Ring Functionalization

Functionalization of the benzene (B151609) ring of the 2-oxoindoline scaffold allows for the introduction of substituents that can significantly influence the molecule's properties. Key reactions include halogenation and nitration.

Halogenation: The direct halogenation of the aromatic ring of indoles and oxindoles can be achieved using various halogenating agents. For instance, bromination of indole can be carried out at low temperatures using bromine in dioxane, leading to substitution primarily at the C-3 position. uou.ac.in However, for functionalization of the benzene ring, specific conditions are required. Decarboxylative halogenation of indolecarboxylic acids using hypervalent iodine(III) reagents represents an alternative route to halogenated indoles. researchgate.net A novel method for the synthesis of 3-monohalooxindoles involves the acidolysis of 3-phosphate-substituted oxindoles with haloid acids, such as concentrated hydrochloric acid or hydrobromic acid. beilstein-journals.org This method has been shown to be applicable to a wide range of substrates with various substituents on the aromatic ring. beilstein-journals.org

Nitration: The nitration of the aromatic ring of oxindole derivatives can be challenging due to the potential for oxidation or reaction at other sites. Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often used for the nitration of indoles to avoid polymerization under strongly acidic conditions. bhu.ac.in For 2-oxindoles, metal-free radical nitration of the β-C-H bond of 3-alkylidene-2-oxindoles has been achieved using tert-butyl nitrite (B80452) (TBN). researchgate.net Furthermore, a cobalt-catalyzed C(sp2)-H nitration of indoles has been reported, offering a selective method for introducing a nitro group onto the aromatic ring. rsc.org In some cases, nitration can occur at the C-5 position of the indole ring under acidic conditions, especially when the C-3 position is protonated. bhu.ac.in

Table 3: Aromatic Ring Functionalization of Indole and Oxindole Derivatives

| Reaction | Reagents | Position of Functionalization | Product | Reference |

| Bromination | Hydrobromic acid | C-3 (via substitution) | 3-Bromooxindoles | beilstein-journals.org |

| Chlorination | Hydrochloric acid | C-3 (via substitution) | 3-Chlorooxindoles | beilstein-journals.org |

| Nitration | tert-Butyl Nitrite (TBN) | β-position of 3-alkylidene | 3-(Nitroalkylidene)oxindoles | researchgate.net |

| Nitration | Benzoyl nitrate/Ethyl nitrate | C-3 or C-5 | Nitroindoles | bhu.ac.in |

Chemical Reactivity and Reaction Mechanisms Involving 2 Oxoindoline 3 Carbaldehyde

Mechanistic Investigations of Key Transformations

The reactivity of 2-oxoindoline-3-carbaldehyde and its derivatives is a subject of significant interest in organic synthesis. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been crucial in understanding the pathways of their key transformations. For instance, the intramolecular [3+2] cycloaddition (I32CA) of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide, a derivative of this compound, has been investigated to understand its mechanism and selectivity. maxapress.com Such studies have revealed that these reactions can proceed through a one-step, slightly synchronous or asynchronous mechanism, leading to the formation of isoxazolidine (B1194047) products. maxapress.com The exothermic and exergonic nature of these reactions indicates their thermodynamic favorability. maxapress.com

Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of this compound derivatives. For example, a photochemically driven ruthenium-catalyzed C-H functionalization of indoles with alcohols has been developed to access indole-3-carbaldehydes. acs.org This method highlights the potential for developing greener and more efficient synthetic routes.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds. wikipedia.orgrsc.org this compound and its derivatives, particularly those with an exocyclic double bond, serve as versatile components in these transformations. unimi.itbohrium.com

Among the various cycloaddition strategies, 1,3-dipolar cycloadditions have emerged as a highly effective method for synthesizing spirooxindoles, a class of compounds with significant biological activity. unimi.itmdpi.com These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org In the context of this compound derivatives, the exocyclic C=C or C=N bond acts as the dipolarophile. unimi.it

A variety of 1,3-dipoles, such as azomethine ylides and nitrones, have been successfully employed in reactions with 2-oxoindoline-3-ylidene derivatives. mdpi.comresearchgate.net For example, the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones yields highly functionalized 5-spiroisoxazolidines. mdpi.comnih.gov Similarly, azomethine ylides, often generated in situ from the decarboxylative condensation of α-amino acids and isatins, react with these dipolarophiles to produce spiropyrrolidines. nih.govacs.org

The control of regioselectivity and stereoselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions. acs.orgrsc.orgnih.govacs.org In the reactions involving derivatives of this compound, high levels of selectivity are often observed. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones proceeds in a highly regio- and diastereoselective manner, exclusively forming one of the four possible diastereomers. acs.org This high selectivity is often rationalized through computational studies, which can elucidate the energetics of the different possible transition states. acs.org

The reversibility of some cycloaddition reactions can also be exploited to control diastereoselectivity. mdpi.comnih.gov For example, the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones is reversible, allowing for the selective formation of a particular diastereomer by adjusting the reaction conditions. mdpi.com The choice of catalyst and solvent can also significantly influence the stereochemical outcome of these reactions. nih.govnih.gov

The 1,3-dipolar cycloaddition of this compound derivatives is a cornerstone in the synthesis of spirooxindoles. unimi.itnih.govresearchgate.netnih.govjuniperpublishers.combohrium.comresearchgate.net This class of compounds features a spirocyclic junction at the C3 position of the oxindole (B195798) core and is found in numerous natural products and biologically active molecules. juniperpublishers.com

Multicomponent reactions, where the dipole and dipolarophile are generated in situ, provide an efficient and atom-economical approach to complex spirooxindoles. nih.govresearchgate.net For example, the reaction of isatin (B1672199) derivatives, sarcosine (B1681465), and (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one derivatives via a multicomponent [3+2] cycloaddition yields dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]. acs.org This strategy allows for the rapid construction of molecules with multiple stereocenters. acs.org The versatility of this approach is further demonstrated by the synthesis of spirooxindoles containing other heterocyclic motifs, such as furan (B31954) and quinoline. researchgate.netnih.gov

Table 1: Examples of Spirooxindoles Synthesized via 1,3-Dipolar Cycloaddition

| Dipole | Dipolarophile | Catalyst/Conditions | Spirooxindole Product | Reference |

|---|---|---|---|---|

| Azomethine Ylide (from Isatin and Sarcosine) | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Reflux in Methanol | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] | acs.org |

| Nitrone | 2-(2-oxoindoline-3-ylidene)acetate | Toluene, 55 °C | 5-Spiroisoxazolidine | mdpi.com |

| Azomethine Ylide (from Isatin and Sarcosine or Thioproline) | (E)-3-((2-methoxyquinolin-3-yl)-methylene)indolin-2-one | Not specified | Dispiropyrrolidinyl/thiapyrrolizidinyl bisoxindole | researchgate.net |

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. organic-chemistry.orgsigmaaldrich.comnih.govrsc.org

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov While direct applications of this compound in CuAAC are not extensively detailed in the provided context, the principles of click chemistry are highly relevant to the functionalization of complex molecules, including those derived from this scaffold. The introduction of an azide or alkyne functionality onto the 2-oxoindoline core would enable its conjugation with other molecules using the CuAAC reaction, opening avenues for applications in bioconjugation, materials science, and drug discovery. nih.govnih.govresearchgate.net The mechanism of CuAAC is distinct from the uncatalyzed Huisgen cycloaddition and involves the formation of a copper acetylide intermediate. organic-chemistry.orgnih.gov This catalytic cycle allows the reaction to proceed at a significantly accelerated rate and with high regioselectivity. organic-chemistry.orgnih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Reactants | Terminal alkyne and an azide | organic-chemistry.orgnih.gov |

| Catalyst | Copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate | nih.govnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |

| Regioselectivity | High, exclusively forms the 1,4-regioisomer | organic-chemistry.orgnih.gov |

| Reaction Conditions | Mild, often at room temperature in aqueous or organic solvents | organic-chemistry.orgnih.gov |

| Advantages | High yields, wide functional group tolerance, simple workup | organic-chemistry.orgsigmaaldrich.com |

Click Chemistry Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that occurs between a strained cycloalkyne and an azide, without the need for a cytotoxic copper catalyst. This reaction has found broad applications in chemical biology for labeling and imaging biomolecules. acs.orgnih.gov

A review of the current literature does not provide specific examples of this compound directly participating in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The aldehyde functionality at the 3-position of the oxindole core is not typically involved in this type of cycloaddition. However, the oxindole scaffold itself has been incorporated into molecules designed for click chemistry. For instance, researchers have synthesized oxindole derivatives bearing strained alkyne or azide functionalities to utilize SPAAC for creating more complex molecules, such as spirooxindoles. acs.orgnih.govdoi.org These studies highlight the utility of the oxindole core in constructing compounds for bioorthogonal applications, suggesting a potential for future research where a suitably functionalized this compound derivative could be employed in SPAAC reactions.

Condensation and Annulation Reactions

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the adjacent active methylene (B1212753) group at the C3 position of the oxindole ring. These functionalities allow it to readily participate in a variety of condensation and annulation reactions, leading to the formation of diverse and complex heterocyclic systems.

A prominent reaction of this compound is the Knoevenagel condensation. purechemistry.orgwikipedia.orgsigmaaldrich.com This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. purechemistry.orgwikipedia.org The mechanism typically begins with the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde on the 2-oxoindoline core. Subsequent dehydration yields a new carbon-carbon double bond. purechemistry.orgsigmaaldrich.com This methodology has been widely used to synthesize various derivatives, including those with potential biological activities.

Annulation reactions involving this compound often proceed through an initial condensation step, followed by an intramolecular cyclization to form a new ring fused to the indole (B1671886) nucleus. A key example is the synthesis of pyrano[2,3-b]indolone derivatives. semanticscholar.orgresearchgate.net In these reactions, this compound can be condensed with active methylene compounds like β-ketoesters. The resulting intermediate can then undergo an intramolecular cyclization and dehydration to afford the pyrano[2,3-b]indolone scaffold. semanticscholar.org

Furthermore, multicomponent reactions involving this compound or its parent compound, isatin, are efficient strategies for constructing complex spirooxindole derivatives. nih.govtandfonline.comacs.org For instance, a one-pot, three-component reaction of an isatin derivative, an α,β-unsaturated carbonyl compound (chalcone), and an amino acid (like L-proline or sarcosine) can lead to the stereoselective synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles. acs.org The reaction proceeds via the in situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the chalcone. acs.org

The following table summarizes representative condensation and annulation reactions involving this compound and related starting materials.

| Reactants | Reagent/Catalyst | Product Type | Yield (%) | Ref. |

| This compound, Active Methylene Compound | Weak Base (e.g., piperidine (B6355638), pyridine) | α,β-Unsaturated Carbonyl Compound | Varies | wikipedia.org |

| 2-Oxoindoline, β-Ketoesters | Base | Pyrano[2,3-b]indolones | Varies | semanticscholar.orgresearchgate.net |

| Isatin, Chalcone, L-Proline | Ethanol (reflux) | Pyrrolizidine Spirooxindole | Good | acs.org |

| Isatin, Chalcone, Sarcosine | Ethanol (reflux) | N-Methyl Pyrrolidine Spirooxindole | Good | acs.org |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Enone | - | wikipedia.org |

| Isatin, Malononitrile (B47326), Salicylaldehyde | Indium Trichloride | Spiro[chromene-4,3′-indoline] | High | nih.gov |

Derivatives of 2 Oxoindoline 3 Carbaldehyde and Their Research Applications

Synthesis and Exploration of Diverse Derivatives

The synthesis of 2-oxoindoline derivatives often begins with the isatin (B1672199) (1H-indole-2,3-dione) core, which can be readily modified. nih.govnih.gov The aldehyde group at the C-3 position of 2-Oxoindoline-3-carbaldehyde serves as a versatile handle for introducing a wide range of chemical diversity through various chemical reactions.

One common synthetic strategy is the condensation reaction. For instance, a series of novel isatin/indole (B1671886) conjugates were synthesized by condensing different isatin derivatives with 1H-indole-3-carbohydrazide in glacial acetic acid. nih.gov This method produced N'-(2-Oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide derivatives, with various substituents on the isatin ring, such as fluoro, chloro, methyl, and trifluoromethoxy groups. nih.gov Similarly, Schiff base derivatives have been prepared through the condensation of indole-3-carboxaldehyde (B46971) with compounds like l-amino acids and aminophenols. nih.gov Another approach involves the reaction of 3-hydrazonoindolin-2-one with various aldehydes, such as 3-pyridine carboxaldehyde, to yield diverse precursors with a range of biological applications. nih.gov

Aldol (B89426) condensation is another key reaction for creating derivatives. This reaction has been used to synthesize a series of indole-2-one and 7-aza-2-oxindole derivatives by reacting the respective oxindole (B195798) with various substituted benzaldehydes in basic conditions. nih.gov This allows for the introduction of a benzylidene moiety at the 3-position with a variety of substituents on the phenyl ring. nih.gov

More complex derivatives have also been constructed. For example, a series of 3,5-disubstituted-2-oxindole derivatives were designed by anchoring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (THI) group at the 5-position and introducing different heterocycles (such as thiophene (B33073), imidazole (B134444), and pyridine) at the 3-position. nih.gov The synthesis involved a multi-step process starting with the catalytic hydrogenation of 5-nitro-1,3-dihydro-2H-indol-2-one to 5-amino-2-oxindole, followed by reaction with 2-chloroacetyl chloride and subsequent coupling with the THI group. nih.gov

The table below summarizes examples of synthesized derivatives and the methodologies employed.

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Class | Starting Materials | Key Reaction Type | Synthesized Compounds (Examples) | Reference |

|---|---|---|---|---|

| N'-Oxoindolin-3-ylidene-indole-3-carbohydrazides | Isatin derivatives, 1H-indole-3-carbohydrazide | Condensation | N'-(5-Chloro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide (7c), N'-(5-Methyl-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide (7e) | nih.gov |

| 3,5-Disubstituted-2-oxindoles | 5-Nitro-1,3-dihydro-2H-indol-2-one, 2-chloroacetyl chloride, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, Heterocyclic aldehydes | Multi-step synthesis including hydrogenation, acylation, and condensation | 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(thiophen-2-ylmethylene)indolin-2-one (1a) | nih.gov |

| 3-Methylene-2-oxoindoline-5-carboxamides | 4-Aminobenzoic acid, furan-2-carbaldehyde, 1H-pyrrole-2-carbaldehyde | Multi-step synthesis including cyclization and condensation | Series of 3-methylene-2-oxoindoline-5-carboxamide derivatives | researchgate.net |

| (Z)-3-Benzylidene-indole-2-ones | Indole-2-one or 7-aza-2-oxindole, Substituted benzaldehydes | Aldol Condensation | (Z)-3-(2,4,6-trimethoxybenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (6c), (Z)-3-(2-chlorobenzylidene)indolin-2-one (7d) | nih.gov |

Investigation of Structure-Activity Relationships (SAR)

The extensive library of synthesized 2-oxoindoline derivatives has enabled detailed investigations into their structure-activity relationships (SAR), providing crucial insights for designing molecules with enhanced potency and specific biological activities.

SAR studies on a series of indole-2-one and 7-aza-2-oxindole derivatives revealed key determinants for anti-inflammatory activity. nih.gov It was observed that the indole-2-one derivatives generally exhibited more potent inhibition of inflammatory cytokine release than their 7-aza-2-oxindole counterparts. nih.gov A quantitative SAR analysis indicated that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for the anti-inflammatory activity of the indole-2-one derivatives. nih.gov Furthermore, substitution on the benzylidene ring at the 3-position was critical; compounds with an electron-donating group on the phenyl ring showed strong anti-inflammatory activity. nih.gov

In the context of anticancer research, SAR analyses have been equally informative. For a series of 3,5-disubstituted-2-oxindole derivatives tested for antitumor activity against non-small cell lung cancer cells, the substituent at the 3-position of the oxindole nucleus was found to be a major factor. nih.gov The derivative featuring a thiophene ring at this position was the most active compound, whereas those with methyl imidazole or imidazole rings showed reduced activity. nih.gov The complete removal of the substituent at the 3-position also resulted in a significant loss of activity, highlighting its importance for the compound's function. nih.gov Another study on 3-methylene-2-oxoindoline-5-carboxamide derivatives identified a clear SAR trend for antitumor activity: 3-hydroxy-5-(phenylamino) indolone derivatives were more potent than 3-alkenyl-5-(phenylamino) indolone, which in turn were more active than 3-alkyl-5-(phenylamino) indolone derivatives. researchgate.net

Further SAR insights come from isatin-based hybrids. Studies have shown that substitutions at the C-3 and C-5 positions of the isatin moiety, along with the nature of the linked motif, can greatly affect anticancer potency. mdpi.com For example, bis-isatin analogs substituted at these positions showed potential anticancer activity by inhibiting tubulin. mdpi.com The introduction of an N-benzyl group on the isatin ring was also found to be beneficial for antiproliferative activity. mdpi.com

The table below provides a summary of key SAR findings for various 2-oxoindoline derivative classes.

Table 2: Structure-Activity Relationship (SAR) Insights for 2-Oxoindoline Derivatives

| Derivative Series | Structural Modification | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Indole-2-ones vs. 7-Aza-2-oxindoles | Indole-2-one skeleton | More potent activity compared to 7-aza-2-oxindole skeleton | Anti-inflammatory (TNF-α and IL-6 inhibition) | nih.gov |

| 3-Benzylidene-indole-2-ones | Electron-donating group on phenyl ring | Increased anti-inflammatory activity | Anti-inflammatory (TNF-α and IL-6 inhibition) | nih.gov |

| 3,5-Disubstituted-2-oxindoles | Thiophene ring at C-3 position | Most potent antitumor activity | Antitumor (Non-small cell lung cancer) | nih.gov |

| 3,5-Disubstituted-2-oxindoles | Imidazole or N-methylimidazole at C-3 position | Reduced antitumor activity compared to thiophene | Antitumor (Non-small cell lung cancer) | nih.gov |

| 3-Methylene-2-oxoindoline-5-carboxamides | 3-hydroxy > 3-alkenyl > 3-alkyl substitution | Descending order of antitumor potency | Antitumor (A549 lung cancer cells) | researchgate.net |

| Isatin Hybrids | N-benzyl substitution on isatin ring | Favorable for antiproliferative activity | Anticancer (Jurkat cells) | mdpi.com |

Medicinal Chemistry Research on 2 Oxoindoline 3 Carbaldehyde Scaffolds

Anticancer Research

The quest for more effective and selective cancer therapies has led to the investigation of various molecular frameworks, with the 2-oxoindoline scaffold being a subject of intense research. nih.gov Derivatives based on this structure have shown promise by interacting with various biological targets implicated in cancer progression. nih.gov

Inhibition of Cancer-Related Enzymes (e.g., Kinases, Carbonic Anhydrase IX)

A prominent strategy in anticancer drug development is the inhibition of enzymes that are crucial for the survival and proliferation of cancer cells. nih.gov Derivatives of the 2-oxoindoline scaffold have been successfully designed to target several such enzymes.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-oxoindoline moiety is a core component of several FDA-approved receptor tyrosine kinase inhibitors. nih.gov For instance, Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, targets VEGFR, PDGFR, and c-Kit. acs.orgnih.gov Molecular docking studies of novel 1,3,4-thiadiazole-based indolin-2-ones have shown binding affinities to the c-KIT kinase domain similar to that of Sunitinib. nih.govacs.org Furthermore, certain 3-alkenyl-oxindole derivatives have demonstrated potent multi-kinase inhibitory activity. nih.gov

Carbonic Anhydrase IX Inhibition: Carbonic anhydrases (CAs) are zinc-containing enzymes, and the tumor-associated isoform, CA IX, is a validated target in cancer therapy. nih.gov Its inhibition can disrupt the pH regulation of the tumor microenvironment, leading to reduced cancer cell survival and proliferation. Several aromatic sulfonamide derivatives incorporating the oxindole (B195798) moiety have exhibited interesting selectivity against hCA IX, with some compounds showing inhibition constants in the single-digit nanomolar range. nih.gov Studies on hydrazide-sulfonamide hybrids have also highlighted their potential as CA IX inhibitors, which could lead to anticancer agents with fewer side effects. nih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key feature of cancer cells is their ability to evade apoptosis. Therefore, inducing apoptosis in cancer cells is a major goal of cancer therapy. tandfonline.com The 2-oxoindoline scaffold has been central to the development of compounds that can trigger this process. nih.gov

The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins. tandfonline.com Novel indole (B1671886) derivatives have been shown to trigger apoptosis by modulating the Bax/Bcl-2 ratio. nih.gov For example, a novel indole derivative, 2-AITFEI-3-F, demonstrated a marked ability to induce apoptosis in NB4 cells by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov Similarly, isatin-indole conjugates have been developed that induce apoptosis in colorectal cancer cells. nih.gov

Targeting Anti-Apoptotic Proteins (e.g., Bcl2, BclxL)

Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, are often overexpressed in tumors, contributing to cancer cell survival and drug resistance. tandfonline.com Inhibiting these proteins is a validated and attractive strategy for anticancer drug discovery. nih.gov The 2-oxoindoline scaffold has been utilized to create potent inhibitors of these anti-apoptotic proteins. tandfonline.com

A series of novel isatin-indole conjugates were designed and synthesized as potential anticancer Bcl-2 and Bcl-xL inhibitors. nih.gov Treatment of SW-620 colorectal cancer cells with specific compounds from this series resulted in a dose-dependent inhibition of both Bcl-2 and Bcl-xL protein expression, indicating that their cytotoxic effects are mediated through the inhibition of these anti-apoptotic proteins. tandfonline.com

Activity Against Specific Cancer Cell Lines

The efficacy of novel anticancer compounds is often evaluated by testing their activity against a panel of human cancer cell lines. Derivatives of 2-oxoindoline-3-carbaldehyde have demonstrated significant cytotoxic activity against a variety of cancer cell lines.

For instance, novel isatin-indole conjugates significantly inhibited the cell growth of two colorectal cancer cell lines, HT-29 and SW-620. nih.gov The IC₅₀ values for these compounds were in the nanomolar range, indicating high potency. tandfonline.com Specifically, one compound inhibited HT-29 and SW-620 cells with IC₅₀ values of 188 nM and 206 nM, respectively. nih.gov Another related compound exhibited IC₅₀ values of 279 nM against HT-29 and 299 nM against SW-620 cell lines. nih.gov

Furthermore, 1,3,4-thiadiazole- and aziridine-based indolin-2-ones have shown broad-spectrum activity against the NCI-60 human cancer cell lines. One such compound displayed potent activity against a panel of breast cancer cell lines with an IC₅₀ of 1.47 μM, while another exhibited high inhibition against a panel of colon cancer cell lines with an IC₅₀ of 1.40 μM. nih.govacs.org

Table 1: Anticancer Activity of 2-Oxoindoline Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Isatin-Indole Conjugate | HT-29 (Colon) | 0.188 |

| Isatin-Indole Conjugate | SW-620 (Colon) | 0.206 |

| Isatin-Indole Conjugate | HT-29 (Colon) | 0.279 |

| Isatin-Indole Conjugate | SW-620 (Colon) | 0.299 |

| 1,3,4-Thiadiazole-Indolin-2-one | Breast Cancer Panel | 1.47 |

| Aziridine-Indolin-2-one | Colon Cancer Panel | 1.40 |

Antimicrobial Research

In addition to their anticancer properties, derivatives of the 2-oxoindoline scaffold have been investigated for their potential to combat microbial infections. nih.gov The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of compounds derived from the this compound framework. nih.gov A series of (isatin-3-ylidene)-hydrazonamides were synthesized and evaluated for their antimicrobial activity. nih.gov Among the tested compounds, two derivatives exhibited good antibacterial activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. nih.gov Other compounds in the series showed moderate activity when compared to the standard drug ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of Selected 2-Oxoindoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target Bacteria | Activity Level | Reference Drug |

|---|---|---|---|

| (Isatin-3-ylidene)-hydrazonamide | Staphylococcus aureus | Good | Ciprofloxacin |

| (Isatin-3-ylidene)-hydrazonamide | Various Bacteria | Moderate | Ciprofloxacin |

Antifungal Activity

Derivatives of the 2-oxoindoline scaffold have demonstrated notable antifungal properties. Research has explored various structural modifications to enhance this activity. For instance, Schiff bases and Mannich bases derived from isatin (B1672199) have been a significant area of investigation. nih.govmdpi.com

One study reported the synthesis of Schiff bases from isatin, 5-chloro, and 5-bromo isatin with N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. nih.gov The resulting compounds, along with their N-Mannich bases, were screened for antifungal activity against eight pathogenic fungi. nih.gov Among the synthesized compounds, 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1'-[4"-(p-chlorophenyl) thiazol-2"-yl] thio semicarbazone} was identified as having the most favorable antimicrobial activity. nih.gov Another study screened N(4)-substituted isatin-3-thiosemicarbazones and found that compounds 3a, 3k, and 3l displayed significant antifungal activity against one or more fungal strains, including T. longifusus, A. flavus, and M. canis. nih.gov

The synthesis of bis-Schiff bases of isatin and its derivatives has also been explored for their potential as biologically active compounds. mdpi.com These studies underscore the potential of the this compound core in developing new antifungal agents. nih.govmdpi.comnih.gov

Table 1: Antifungal Activity of Selected 2-Oxoindoline Derivatives

| Compound Type | Key Structural Features | Fungal Strains Tested | Notable Findings | Reference |

| Schiff and Mannich Bases | Isatin, 5-chloro, and 5-bromo isatin reacted with N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide | 8 pathogenic fungi | 1-[N,N-dimethylaminomethyl]-5-bromo isatin derivative showed the most favorable activity. | nih.gov |

| N(4)-Substituted Isatin-3-thiosemicarbazones | Varied N(4) substitutions | T. longifusus, A. flavus, M. canis | Compounds 3a, 3k, and 3l showed significant activity against one or more strains. | nih.gov |

| bis-Schiff Bases | Isatin, benzylisatin, and 5-fluoroisatin (B27256) condensed with primary aromatic amines | Not specified in abstract | Synthesized as potential biologically active compounds with known antifungal properties of the parent class. | mdpi.com |

Anti-inflammatory Research

The 2-oxoindoline scaffold is a prominent feature in the design of novel anti-inflammatory agents. ijprajournal.com Derivatives have been shown to target key enzymes and signaling pathways involved in the inflammatory response. ijprajournal.comnih.gov

A study on 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives revealed mild-to-moderate anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov Specifically, compounds with halo substitutions at the C-5 and C-7 positions of the isatin ring, such as 5-chloro and 5-bromo derivatives, exhibited significant edema reduction of 65% and 63%, respectively. nih.gov Molecular docking studies suggested these compounds bind effectively to the active site of COX-2 enzymes. nih.gov

Further research has highlighted the ability of isatin derivatives to inhibit the production of pro-inflammatory mediators. mdpi.commdpi.com For example, certain N1-alkylated and chlorinated isatin derivatives were found to reduce the release of nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglia cells. mdpi.com Tricyclic isatin oximes have also been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity and the production of several proinflammatory cytokines. mdpi.com

The anti-inflammatory potential of isatin derivatives is attributed to their ability to modulate enzymes like cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase (iNOS), as well as suppress the activation of NF-κB. ijprajournal.com

Table 2: Anti-inflammatory Activity of Selected 2-Oxoindoline Derivatives

| Compound Class | Model/Target | Key Findings | Reference |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazides | Carrageenan-induced paw edema | 5-Cl and 5-Br derivatives showed 65% and 63% edema reduction, respectively. | nih.gov |

| N1-alkylated and chlorinated isatin derivatives | Activated microglia | Reduced release of nitric oxide, IL-6, and TNF-α. | mdpi.com |

| Tricyclic isatin oximes | Human monocytic cells | Inhibited NF-κB/AP-1 transcriptional activity and production of proinflammatory cytokines. | mdpi.com |

Anticonvulsant Activity

The this compound framework has been successfully utilized to develop compounds with significant anticonvulsant properties. sciepub.comsrce.hrnih.gov These derivatives have been evaluated in various experimental seizure models, demonstrating their potential to manage epilepsy. sciepub.comualberta.ca

Several studies have focused on Schiff bases of isatin derivatives. srce.hr For instance, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin showed potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous metrazole (ScMet) tests, with an LD50 greater than 600 mg/kg. srce.hr This compound exhibited better activity than the standard drugs phenytoin, carbamazepine, and valproic acid. srce.hr

Isatin semicarbazones have also emerged as a promising class of anticonvulsants. ualberta.ca A number of these derivatives provided significant protection in MES and ScMet induced seizure models. ualberta.ca The anticonvulsant effect of some isatin derivatives has been linked to their ability to increase GABA levels in the brain. sciepub.comsciepub.com

A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives also exhibited favorable protection in both MES and pentylenetetrazole (PTZ) models with high safety profiles. nih.gov Particularly, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov

Table 3: Anticonvulsant Activity of Selected 2-Oxoindoline Derivatives

| Compound Type | Seizure Model | Key Findings | Reference |

| Schiff Bases of N-methyl and N-acetyl isatin | MES and ScMet | N-methyl-5-bromo-3-(p-chlorophenylimino) isatin showed better activity than standard drugs. | srce.hr |

| Isatin Semicarbazones | MES and ScMet | Several derivatives exhibited significant protection. | ualberta.ca |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES and PTZ | Methoxylated derivatives showed significant anti-seizure activity. | nih.gov |

| Various Isatin Derivatives | MES and PTZ | Active derivatives were found to significantly increase brain GABA levels. | sciepub.comsciepub.com |

Enzyme Inhibition Studies (beyond anticancer)

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in different disease states.

Derivatives of 2-oxoindoline have been identified as potent inhibitors of urease, an enzyme that plays a role in infections caused by Helicobacter pylori. nih.govnih.gov Isatin-thiosemicarbazones, in particular, have been investigated for their urease inhibitory activity. nih.gov In one study, compounds 3g, 3k, and 3m from a series of N(4)-substituted isatin-3-thiosemicarbazones were found to be the most potent inhibitors of human urease. nih.gov

Another study reported on novel oxoindoline derivatives designed to inhibit H. pylori urease, with the most potent compound displaying an IC50 value of 0.71 μM, significantly better than the positive control. nih.govresearchgate.net Isatin-based Schiff base derivatives of ibuprofen (B1674241) and mefenamic acid have also been explored as dual inhibitors of urease and α–glucosidase. unich.it Furthermore, bis-Schiff bases derived from isatin have shown highly potent urease inhibitory activity, in some cases surpassing that of the reference inhibitor thiourea. semanticscholar.org

The 2-oxoindoline scaffold has been a foundation for the development of inhibitors of butyrylcholinesterase (BChE), an enzyme relevant to the progression of Alzheimer's disease. nih.govnih.gov

Research on N-alkyl isatins demonstrated that increasing the size of the N-alkyl group correlated with improved BChE inhibition potency. nih.gov The most potent inhibitor in this series, compound 4i, had an IC50 of 3.77 µM and showed 22-fold selectivity for BChE over acetylcholinesterase (AChE). nih.gov Molecular docking studies suggested that the 3-oxo group of the isatin ring plays a crucial role in binding to the BChE catalytic triad. nih.gov

In another study, a series of coumarin–triazole–isatin hybrids were synthesized and evaluated as BChE inhibitors. nih.gov The lead compound from this series exhibited strong BChE inhibition with an IC50 of 1.74 μM. nih.gov Structure-activity relationship analysis indicated that an unsubstituted isatin moiety and a four-carbon linker were generally favorable for activity. nih.gov

Table 4: Enzyme Inhibition by Selected 2-Oxoindoline Derivatives

| Enzyme Target | Compound Class | Key Findings | IC50 Values | Reference |

| Urease | N(4)-substituted isatin-3-thiosemicarbazones | Compounds 3g, 3k, and 3m were the most potent inhibitors. | Not specified in abstract | nih.gov |

| Urease | Novel oxoindoline derivatives | Compound S18 was the most potent. | 0.71 μM | nih.gov |

| Butyrylcholinesterase (BChE) | N-alkyl isatins | Compound 4i was the most potent and selective. | 3.77 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Coumarin–triazole–isatin hybrids | Lead compound 6c1 showed strong inhibition. | 1.74 μM | nih.gov |

Pharmaceutical Intermediates and Drug Development

The this compound scaffold and its parent compound, isatin, are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as a foundation for the synthesis of a wide range of biologically active molecules. ijprajournal.com The chemical versatility of the isatin core, particularly the reactive carbonyl groups and the potential for substitution at the N-1 and C-3 positions, allows for the straightforward generation of diverse compound libraries. ijprajournal.com

This scaffold is a key intermediate in the synthesis of compounds targeting a broad spectrum of diseases. ijprajournal.commdpi.comresearchgate.netcore.ac.uk The extensive research into its derivatives for antifungal, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities highlights its importance in drug discovery and development. ijprajournal.commdpi.comresearchgate.net The successful development of isatin-based molecules, such as Sunitinib (an anticancer drug), validates the clinical potential of this pharmacophore. ijprajournal.com Medicinal chemists continue to leverage the this compound scaffold to create lead molecules for a variety of therapeutic targets. ijprajournal.comresearchgate.netcore.ac.uk

Computational and Theoretical Studies of 2 Oxoindoline 3 Carbaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of 2-oxoindoline derivatives.

DFT calculations are frequently employed to determine the most stable three-dimensional conformation (geometry optimization) of 2-oxoindoline analogues. For the core isatin (B1672199) (1H-indole-2,3-dione) structure, which is closely related to 2-oxoindoline, geometry optimization using methods like B3LYP with a 6-31G* basis set confirms the molecule's structural parameters. scielo.org.za Such calculations are foundational for understanding the molecule's reactivity and interactions.

The electronic properties of these compounds are also elucidated through DFT. Natural Bond Orbital (NBO) analysis, for instance, reveals the charge distribution across the molecule. In one study on an isatin derivative, NBO analysis showed that the nitrogen atom in the ring is more electron-rich than the adjacent carbon atoms. scielo.org.za Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the electronic landscape. These maps identify electrophilic and nucleophilic sites, with negative potential regions (often around oxygen atoms) indicating sites for electrophilic attack and positive regions (around hydrogen atoms) indicating sites for nucleophilic attack. medmedchem.com This information is crucial for predicting how the molecule will interact with other reagents.

A study on isatin-s-triazine hydrazone derivatives showed that the compounds are polar, with one derivative exhibiting a net dipole moment of 5.6072 Debye, as determined by DFT. mdpi.com

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving the 2-oxoindoline scaffold. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism.

For example, a computational study on the formation of azomethine ylides from isatins and sarcosine (B1681465) used DFT calculations at the M06-2X level to explore the mechanistic steps. nih.gov The results indicated that the elimination of CO2 is the rate-determining step in the reaction. nih.gov Furthermore, the study predicted that the formed ylide would readily react with dipolarophiles due to a lower activation barrier for the subsequent 1,3-dipolar cycloaddition. nih.gov It was also found that substituting the isatin ring with electron-withdrawing groups can slightly lower the activation barrier for ylide formation. nih.gov

In another study, DFT was used to elucidate the reactivity and regioselectivity of 1,3-dipolar cycloaddition reactions between an allyl-5-chloroisatin derivative and a nitrone. internationaljournalssrg.org The theoretical results were found to be consistent with the experimental data, demonstrating the predictive power of DFT in understanding reaction outcomes. internationaljournalssrg.org Computational analysis can also be used to predict the most likely sites for oxidation on a complex molecule, guiding synthetic derivatization efforts. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the HOMO-LUMO energy gap (Egap) are key indicators of a molecule's kinetic stability and chemical reactivity.

For isatin derivatives, FMO analysis reveals that the HOMO and LUMO are often localized on the isatin ring system. scielo.org.zamedmedchem.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. worldscientific.com For example, in a study of four isatin derivatives, the compound with the smallest energy gap (2.880 eV) was predicted to be the most reactive. worldscientific.com The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. These parameters are crucial for predicting how the molecule will behave in charge-transfer interactions and cycloaddition reactions. scielo.org.zanih.gov

Table 1: Frontier Molecular Orbital Energies of Selected Isatin Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| Isatin Derivative 3c | - | - | 2.880 | worldscientific.com |

| Isatin Derivative 7a | -8.73 | 1.36 | 10.09 | scielo.org.za |

Note: The specific values can vary significantly based on the derivative structure and the computational method used.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to assess the stability of the resulting complex. These methods are vital in drug discovery and for understanding the biological activity of compounds like 2-oxoindoline derivatives.

Molecular docking simulations place a ligand into the binding site of a receptor and score the potential poses based on their binding energy. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Derivatives of the 2-oxoindoline (oxindole) core have been extensively studied using molecular docking against a wide range of biological targets. For instance, oxindole (B195798) derivatives have been docked into the active sites of enzymes like urease, protein kinases (such as CDK2 and c-MET), and the main protease of SARS-CoV-2. researchgate.netnih.govnih.govnih.gov These studies often reveal that the oxindole scaffold fits into hydrophobic pockets within the enzyme's active site. nih.gov Specific interactions commonly observed include hydrogen bonding between the lactam oxygen or N-H group of the oxindole ring and amino acid residues in the receptor's active site. researchgate.net For example, in a study of CDK2 inhibitors, an oxindole derivative formed crucial hydrogen bonds with the backbone carbonyl of Glu81 and the backbone N-H of Leu83 in the hinge region of the kinase. researchgate.net

Molecular docking programs provide scoring functions to estimate the binding affinity between a ligand and its target. Lower docking scores typically indicate a more favorable binding interaction. These predicted affinities can be correlated with experimentally determined inhibitory activities, such as IC50 values.

In a study targeting the main protease of COVID-19, several oxindole derivatives showed promising docking scores, indicating strong potential steric and hydrogen bonding interactions with the protein. nih.gov Another study on isatin derivatives as acetohydroxyacid synthase (AHAS) inhibitors used docking to understand the structure-activity relationships and found that the predicted binding mode was consistent with FMO calculations. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand binding. By simulating the movement of atoms in the ligand-receptor complex over time, MD can assess the stability of the binding pose and provide a more accurate estimation of binding free energy through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). worldscientific.com In a study of isatin derivatives as antimicrobial agents, MD simulations over 200 nanoseconds confirmed stable and promising binding interactions within the active sites of S. aureus and E. coli proteins. worldscientific.com

Table 2: Predicted Binding Affinities of Selected 2-Oxoindoline Analogues against Various Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity | Method | Reference |

|---|---|---|---|---|

| Isatin Derivative 3c | S. aureus protein | -8.8 kcal/mol (Docking Score) | Molecular Docking | worldscientific.com |

| Isatin Derivative 3c | S. aureus protein | -35.6 kcal/mol (MM-GBSA) | Molecular Dynamics | worldscientific.com |

| Oxindole Derivative 5 | Urease | - (IC50 = 13.00 µM) | Molecular Docking | nih.gov |

| Oxindole Derivative 11 | Urease | - (IC50 = 19.20 µM) | Molecular Docking | nih.gov |

Note: Direct comparison of binding affinity values across different studies should be done with caution due to variations in computational protocols and scoring functions.

Molecular Electron Density Theory (MEDT) Investigations

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the mechanisms and selectivity of reactions involving 2-oxoindoline-3-carbaldehyde and its analogues. This theory posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. nih.gov MEDT studies, often employing Density Functional Theory (DFT) calculations, provide significant insights into the electronic structure of reactants and transition states, thereby explaining the regio- and stereoselectivity observed in many reactions.

A primary focus of MEDT investigations in this area has been the [3+2] cycloaddition (32CA) reactions, which are fundamental for the synthesis of complex spirooxindole frameworks. nih.govmdpi.com These reactions typically involve the interaction of an electron-rich species (the nucleophile) with an electron-deficient partner (the electrophile). In this context, derivatives of this compound often act as the electrophilic component.

MEDT analyses of these 32CA reactions delve into the global and local reactivity indices to predict the behavior of the reacting species. Key parameters derived from Conceptual DFT, such as global electron density transfer (GEDT), electrophilicity (ω), and nucleophilicity (N), are calculated to understand the flow of electrons and the polar nature of the reaction. mdpi.com A high GEDT value at the transition state, for instance, indicates a highly polar reaction, which is often associated with a low activation energy. researchgate.net

Research has shown that the high reactivity and selectivity in the synthesis of spirooxindoles from isatin-derived azomethine ylides and chalcone-type electrophiles can be attributed to the supernucleophilic character of the ylide and the strong electrophilicity of the chalcone. mdpi.comresearchgate.net The theory has been successfully applied to explain why these reactions often proceed with complete regio- and stereoselectivity, leading exclusively to the formation of a single product isomer under kinetic control. mdpi.comsemanticscholar.org

For instance, in the one-pot multi-component reaction of an ethylene (B1197577) derivative, a substituted isatin, and an amino acid to generate an azomethine ylide, MEDT explains the formation of a highly functionalized spirooxindole scaffold. mdpi.comsemanticscholar.org The low activation Gibbs free energy for these reactions is a direct consequence of the strong polar character of the reaction, driven by the high nucleophilicity of the azomethine ylide and the electrophilic nature of the ethylene derivative. mdpi.com

Furthermore, MEDT has been used to investigate intramolecular [3+2] cycloaddition reactions of 2-oxoindoline derivatives. These studies analyze the potential reaction pathways (e.g., fused-endo, fused-exo, and bridged channels) to determine the kinetically and thermodynamically favored product. researchgate.netmaxapress.com The analysis of the transition state geometries and bond order values helps to elucidate the synchronicity of the bond-formation process, revealing whether the reaction proceeds through a one-step synchronous or asynchronous mechanism. researchgate.netmaxapress.com

The insights gained from MEDT are not limited to predicting reactivity and selectivity. The theory also provides a detailed picture of the bonding changes along the reaction pathway through the topological analysis of the Electron Localization Function (ELF). This analysis can reveal the precise mechanism of bond formation, for example, by showing a two-stage, one-step process where the formation of the two new single bonds is not perfectly synchronous. researchgate.netmaxapress.com

Detailed Research Findings:

MEDT studies have provided quantitative data that supports the experimental observations. The computational investigation of the intramolecular [3+2] cycloaddition of an (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide, an analogue, highlights the energetic profiles of different reaction pathways. researchgate.netmaxapress.com

| Reaction Pathway | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Fused-endo TS | 13.9 | 14.1 |

| Fused-exo TS | 16.3 | 16.5 |

| Bridged TS | 20.7 | 20.8 |

| Fused-endo Product | -31.3 | -31.0 |

| Fused-exo Product | -28.9 | -28.7 |

| Bridged Product | -21.1 | -20.9 |

Table 1: Calculated relative electronic energies and Gibbs free energies for the transition states (TS) and products of an intramolecular [3+2] cycloaddition reaction of a 2-oxoindoline analogue. Data sourced from computational studies. researchgate.netmaxapress.com

The data clearly indicates that the fused-endo pathway is the most kinetically and thermodynamically favorable, which aligns with experimental findings. researchgate.netmaxapress.com The low activation energy for the fused-endo transition state (TS) and the high stability of the corresponding product explain the observed selectivity. researchgate.netmaxapress.com

Analytical and Spectroscopic Data for this compound Not Available in Publicly Accessible Research